4-Bromo-2-hexylthiophene
Description
Significance of π-Conjugated Systems in Advanced Electronic Materials
π-conjugated systems are the cornerstone of organic electronic materials, finding applications in thin-film transistors, light-emitting diodes, and chemical sensors. nih.gov These systems, composed of alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecular structure. This electron delocalization is fundamental to their electronic and optical properties. acs.orgacs.org The ability to tune these properties through chemical synthesis makes π-conjugated molecules and polymers highly attractive for creating advanced electronic devices. acs.orgmdpi.com The structure and organization of these materials at the molecular level directly influence their performance in the solid state. acs.org
Organic molecules and polymers with extended π-conjugation are particularly appealing for their potential in creating lightweight, flexible, and solution-processable electronic devices. researchgate.netumich.edu The synthesis of new and increasingly complex π-conjugated systems is a significant area of research, aimed at establishing structure-property relationships and targeting specific applications. acs.org
Overview of Thiophene-Based Organic Semiconductors and Their Derivatives
Thiophene-based π-conjugated materials, including small molecules and polymers, are a major focus of current research due to their potential as organic semiconductors. nih.govresearchgate.netcas.org These materials are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The properties of thiophene-based semiconductors can be diverse, despite their often similar molecular structures. nih.govresearchgate.net
The design of high-performance organic semiconducting materials requires a deep understanding of how intra- and inter-molecular interactions and solid-state packing influence charge carrier transport. nih.govresearchgate.net Thiophene (B33073) derivatives, such as polythiophenes and oligothiophenes, are among the most studied p-type π-conjugated materials due to their excellent hole transporting, light-emitting, and absorbing properties. cas.orgbohrium.com Fused thiophene rings, for instance, enhance molecular planarity and intermolecular interactions, leading to improved charge mobility. mdpi.com The versatility of thiophene chemistry allows for the modification of their electronic properties, such as through the introduction of side chains, to create a wide array of semiconductors. cas.org
Role of Halogenated Alkylthiophenes as Precursors and Building Blocks in Conjugated Polymer Synthesis
Halogenated alkylthiophenes are crucial precursors and building blocks in the synthesis of conjugated polymers. rsc.orgresearchgate.net The halogen atoms (chlorine, bromine, or iodine) on the thiophene ring serve as reactive sites for various cross-coupling reactions, which are powerful methods for forming the carbon-carbon bonds necessary to build polymer chains. nih.govrsc.orgresearchgate.net
Brominated thiophene monomers, in particular, are widely used due to their balance of synthetic accessibility, stability, and reactivity. rsc.org The position of the halogen and the alkyl side chain on the thiophene ring is critical for controlling the regiochemistry of the resulting polymer. For instance, the polymerization of 2-bromo-3-hexylthiophene (B1249596) can lead to highly regioregular poly(3-hexylthiophene) (P3HT), a benchmark material in organic electronics. mdpi.combeilstein-journals.orgresearchgate.net The type of halogen influences the polymerization kinetics and the resting state of the catalyst in catalyst transfer polycondensation, a method for creating well-defined conjugated polymers. rsc.orgresearchgate.net For example, brominated monomers often lead to a controlled polymerization process. rsc.orgresearchgate.net
The use of specific halogenated monomers allows for the precise design of polymer backbones and the introduction of functional groups, enabling the tuning of the electronic and physical properties of the final material. rsc.orgresearchgate.netmdpi.com
Academic Research Landscape of 4-Bromo-2-hexylthiophene in Polymer Chemistry
Academic research has extensively explored the use of this compound and its isomers in polymer chemistry. It is recognized as a key building block in the synthesis of organic semiconductors for applications like organic photovoltaic cells and OLEDs. chemimpex.com Its structure, featuring a bromine atom and a hexyl side chain, enhances solubility and stability, making it suitable for creating conductive polymers. chemimpex.com
Studies have reported the synthesis of poly(3-hexylthiophene) (P3HT) through direct heteroarylation polymerization of 2-bromo-4-hexylthiophene (B1279078), resulting in polymers with good molecular weight. researchgate.net Research has also investigated ipso-arylative polymerization using derivatives of this compound to produce P3HT. rsc.org Furthermore, this compound and its derivatives are used as monomers in various polymerization techniques, including those initiated by external catalysts, to create well-defined polymer structures. researchgate.netresearchgate.net The resulting polymers from these synthetic routes are often compared with those produced from more common monomers like 2-bromo-3-hexylthiophene to understand the impact of monomer structure on polymer properties and device performance. researchgate.net
| Property | Value |
| Molecular Formula | C10H15BrS |
| Molecular Weight | 247.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Primary Applications | Organic electronics, materials science |
Table 1: Properties of this compound
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-10-7-9(11)8-12-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZSJFOSBGKXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597972 | |
| Record name | 4-Bromo-2-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155954-63-5 | |
| Record name | 4-Bromo-2-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Strategies and Mechanistic Investigations of 4 Bromo 2 Hexylthiophene Derived Polymers
Transition Metal-Catalyzed Cross-Coupling Polymerizations
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon bonds that form the backbone of conjugated polymers. These methods offer a high degree of control over the polymer's structure, molecular weight, and polydispersity.
The Kumada-Tamao-Corriu (KTC) cross-coupling reaction is a well-established method for the synthesis of poly(3-alkylthiophene)s (P3HTs). This reaction typically involves the nickel-catalyzed polymerization of a Grignard reagent derived from a bromo-alkylthiophene monomer. For 4-bromo-2-hexylthiophene, the polymerization would proceed via a catalyst-transfer polycondensation mechanism. researchgate.netrsc.org
The process begins with the formation of the Grignard reagent, 2-hexyl-4-(magnesiobromo)thiophene, by reacting this compound with magnesium. A nickel(II) precatalyst, such as Ni(dppp)Cl2 or [CpNiCl(SIPr)], is then introduced. rsc.org The polymerization is initiated by the oxidative addition of the C-Br bond of a monomer to the Ni(0) species, which is formed in situ. The catalytic cycle then proceeds through transmetalation with another Grignard-functionalized monomer and subsequent reductive elimination to form a C-C bond, regenerating the Ni(0) catalyst which remains on the growing polymer chain. researchgate.net This "living" chain-growth mechanism allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs). researchgate.net The reaction conditions, such as the choice of catalyst and temperature, can be optimized to achieve high head-to-tail (HT) regioregularity, which is crucial for efficient charge transport in the resulting polymer. rsc.org
A representative KTC polymerization of a bromo-alkylthiophene is detailed below:
Table 1: Representative Conditions for Kumada Catalyst Transfer Polycondensation (KCTP) of a Bromo-alkylthiophene| Parameter | Condition | Reference |
|---|---|---|
| Monomer | 2-bromo-3-hexylthiophene (B1249596) | rsc.org |
| Catalyst | [CpNiCl(SIPr)] (2 mol%) | rsc.org |
| Grignard Reagent | TMPMgCl·LiCl (1.2 equiv) | rsc.org |
| Solvent | THF | rsc.org |
| Temperature | 25 °C | rsc.org |
| Time | 24 hours | rsc.org |
| Yield | 90% | rsc.org |
| Mn (g/mol) | High molecular weight | rsc.org |
| Regioregularity (HT) | 98% | rsc.org |
Suzuki-Miyaura cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide variety of functional groups and the commercial availability and stability of boronic acid or ester monomers. nih.govmdpi.com For the polymerization of this compound, a bifunctional monomer would be required, such as a dibromo- or a bis(boronic ester) derivative. Alternatively, an AB-type monomer, like 5-bromo-4-hexylthien-2-yl-boronic acid or its ester, could be used. acs.org
The polymerization is catalyzed by a palladium complex, typically with phosphine (B1218219) ligands, such as Pd(PPh3)4. nih.govmdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid/ester in the presence of a base (e.g., K3PO4 or Na2CO3), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. acs.org Suzuki-Miyaura Catalyst Transfer Polycondensation (SM CTP) has emerged as a method to achieve controlled, chain-growth polymerization, offering access to well-defined polymer architectures. acs.orgrsc.org
Research on the Suzuki cross-coupling of similar thiophene (B33073) monomers has established optimal reaction conditions:
Table 2: Optimized Conditions for Suzuki Cross-Coupling of Thiophene Derivatives| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 2,5-dibromo-3-hexylthiophene (B54134) | nih.govmdpi.com |
| Coupling Partner | Arylboronic acids (2.5 equiv) | nih.gov |
| Catalyst | Pd(PPh3)4 (4 mol%) | mdpi.com |
| Base | K3PO4 (1.75 mmol) | mdpi.com |
| Solvent | 1,4-dioxane/H2O (4:1) | nih.govmdpi.com |
| Temperature | 90 °C | nih.govmdpi.com |
| Time | 12 hours | mdpi.com |
| Yield | Moderate to good | nih.govmdpi.com |
Stille cross-coupling polymerization is another cornerstone in the synthesis of conjugated polymers, involving the reaction between an organostannane and an organic halide, catalyzed by a palladium complex. wiley-vch.de For a monomer like this compound, it could be polymerized with a bis(stannyl) comonomer or converted into an organostannane derivative itself for copolymerization with a dihalide. researchgate.net The key advantage of the Stille reaction is its insensitivity to a wide range of functional groups and the fact that the reaction conditions are generally neutral and mild. wiley-vch.de
The catalytic mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de A significant amount of research has focused on optimizing the catalyst systems, with various phosphine ligands being employed to improve reaction rates and yields. acs.org Microwave-assisted polymerization has also been shown to be effective in producing high-molecular-weight copolymers. researchgate.net
A study on the synthesis of donor-acceptor copolymers using the Stille method provides insight into typical reaction parameters:
Table 3: Conditions for Stille Cross-Coupling Polymerization| Parameter | Condition | Reference |
|---|---|---|
| Monomers | Dibromo and bis(tributylstannyl) functionalized units | researchgate.net |
| Catalyst | Palladium-based (e.g., Pd(PPh3)4) | nih.gov |
| Solvent | High-boiling aromatic solvents (e.g., toluene, chlorobenzene) | researchgate.net |
| Temperature | Typically >100 °C (conventional heating) or microwave irradiation | researchgate.netnih.gov |
| Resulting Mn (g/mol) | 13,550 to 52,490 | researchgate.net |
Direct C-H arylation polymerization (DArP) has gained significant attention as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. rsc.org This technique avoids the need for pre-functionalization of one of the monomers (e.g., through organometallic reagents like Grignard, boronic ester, or organostannane), thereby reducing synthetic steps and waste. rsc.orgresearchgate.net For a monomer like this compound, DArP would involve the direct coupling of its C-Br bond with a C-H bond on another monomer unit.
The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2, often in the presence of a phosphine ligand, a base (like K2CO3), and an additive like pivalic acid or neodecanoic acid, which acts as a proton shuttle. acs.orgosti.govresearchgate.net The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway. researchgate.net While DArP offers many advantages, challenges such as controlling the regioselectivity of the C-H activation and preventing homocoupling side reactions need to be carefully addressed. researchgate.net
Optimized conditions for the DArP of 2-bromo-3-hexylthiophene to yield high molecular weight, regioregular poly(3-hexylthiophene) (P3HT) have been reported:
Table 4: Optimized Conditions for Direct C-H Arylation Polymerization (DArP)| Parameter | Condition | Reference |
|---|---|---|
| Monomer | 2-bromo-3-hexylthiophene | acs.org |
| Catalyst | [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloro[3-phenylallyl]palladium(II) (Pd-IPr) | acs.org |
| Base | K2CO3 | osti.gov |
| Additive | Neodecanoic acid | osti.gov |
| Solvent | Dimethylacetamide (DMAc) | osti.gov |
| Temperature | 90 °C | osti.gov |
| Resulting Mn (g/mol) | 26,900 | acs.org |
| Regioregularity (HT) | 94% | acs.org |
ipso-Arylative cross-coupling polymerization is an emerging technique that involves the cleavage of a C–C bond at the ipso-position of a leaving group. osti.govrsc.org This method has been successfully applied to the synthesis of P3HT using a (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol monomer. rsc.orgresearchgate.net In this process, the diarylcarbinol group acts as a leaving group, generating a ketone byproduct. osti.gov
The polymerization is catalyzed by a palladium system, such as Pd(OAc)2 with a phosphine ligand like PCy3, and a base like Cs2CO3. rsc.orgresearchgate.net The reaction proceeds via a step-growth mechanism, and while it has been shown to produce P3HT with number-average molecular weights (Mn) up to 20 kg/mol , the molecular weights can be limited by end-group loss over the course of the polymerization. rsc.org A key feature of this method is the generation of a ketone for each monomer coupling step. osti.gov In some cases, a ring-opening polymerization strategy can be designed where the ketone byproduct remains as a pendent group on the polymer backbone, influencing its electronic properties. osti.govresearchgate.net
The polymerization of a derivative of this compound via this method yielded the following results:
Table 5: Results of ipso-Arylative Cross-Coupling Polymerization| Parameter | Condition/Result | Reference |
|---|---|---|
| Monomer | (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol | rsc.orgresearchgate.net |
| Catalyst System | Pd(OAc)2/PCy3/Cs2CO3 | rsc.orgresearchgate.net |
| Solvent | o-xylene | osti.gov |
| Temperature | 140 °C | osti.gov |
| Resulting Polymer | Poly(3-hexylthiophene) (P3HT) | rsc.orgresearchgate.net |
| Mn (g/mol) | 8,000–20,000 | rsc.orgresearchgate.net |
| Polydispersity (Đ) | 1.4–2.2 | rsc.orgresearchgate.net |
Oxidative Polymerization Approaches
Chemical oxidative polymerization is one of the simplest and most common methods for synthesizing polythiophenes on an industrial scale. researchgate.net This method typically employs an oxidizing agent, most commonly iron(III) chloride (FeCl3), to induce the polymerization of thiophene monomers. nih.govscielo.br When applied to 2-hexylthiophene (B90786), this method can yield high molecular weight P3HT. nih.gov
The mechanism is believed to proceed via the formation of radical cations. The monomer is oxidized by FeCl3 to form a radical cation, which then couples with another radical cation or a neutral monomer. Subsequent deprotonation and re-oxidation steps lead to the growth of the polymer chain. scielo.br While this method is straightforward and cost-effective, it generally offers less control over the polymer's regioregularity and molecular weight distribution compared to cross-coupling methods, often resulting in polymers with regioregularity around 70-80%. scielo.br The reaction conditions, such as the solvent, temperature, and the order of addition of reagents, can significantly impact the properties of the final polymer. nih.govscielo.br For instance, using dichloromethane (B109758) instead of chloroform (B151607) as the solvent has been shown to produce PHT with a considerably lower molecular weight. scielo.br
Typical conditions for the oxidative polymerization of 3-hexylthiophene (B156222) are summarized below:
Table 6: Conditions for Oxidative Polymerization of 3-Hexylthiophene| Parameter | Condition | Reference |
|---|---|---|
| Monomer | 3-hexylthiophene | scielo.br |
| Oxidizing Agent | Anhydrous Ferric Chloride (FeCl3) (4 equivalents) | scielo.br |
| Solvent | Dry Chloroform or Dichloromethane | scielo.br |
| Atmosphere | Nitrogen | scielo.br |
| Temperature | Room Temperature | scielo.br |
| Time | 16-24 hours | nih.govscielo.br |
| Quenching/Purification | Precipitation in methanol | scielo.br |
Control of Polymerization Mechanisms
Understanding and controlling the underlying polymerization mechanism is crucial for synthesizing polymers with desired characteristics. The formation of poly(hexylthiophene) is typically achieved through cross-coupling reactions, where the mechanism can be directed to favor specific growth patterns.
Polymerization processes are broadly categorized into two main types: step-growth and chain-growth polymerization, which differ fundamentally in their reaction kinetics and how polymer chains are assembled. patsnap.compediaa.com
In step-growth polymerization , also known as condensation polymerization, reactions occur between any two reactive molecules, be they monomers, dimers, or longer oligomers. patsnap.complasticranger.com This leads to a gradual increase in the average molecular weight of the polymer throughout the reaction. High molecular weight polymers are only achieved at very high monomer conversion rates. patsnap.com The reaction mixture at any given time contains a range of molecular species, from monomers to various-sized oligomers. askiitians.com
Conversely, chain-growth polymerization , or addition polymerization, involves the sequential addition of monomers to a growing polymer chain that possesses an active center (such as a radical, cation, or anion). patsnap.comresolvemass.ca This process is characterized by three distinct stages: initiation, propagation, and termination. resolvemass.ca A key feature is that high molecular weight polymers are formed rapidly at the beginning of the reaction, and the reaction mixture primarily consists of monomer, high molecular weight polymer, and a very small number of growing chains. pediaa.comaskiitians.com
The synthesis of regioregular poly(3-hexylthiophene) via methods such as Grignard Metathesis (GRIM) or Kumada Catalyst-Transfer Polymerization (KCTP) is recognized as a chain-growth process. researchgate.netnih.gov These methods exhibit characteristics of a living polymerization, where termination and chain-transfer reactions are largely absent, allowing for controlled synthesis. researchgate.net This chain-growth nature is essential for controlling the polymer's molecular weight and achieving a low polydispersity index. researchgate.netnih.gov
| Characteristic | Chain-Growth Polymerization | Step-Growth Polymerization |
|---|---|---|
| Growth Pattern | Sequential addition of monomers to an active center. plasticranger.com | Reaction between any two functional groups (monomers, oligomers). patsnap.com |
| Molecular Weight Evolution | High molecular weight achieved early in the reaction. resolvemass.ca | Molecular weight increases gradually throughout the reaction. patsnap.com |
| Species in Reaction Mixture | Monomer, high polymer, and a few active chains. askiitians.com | A distribution of monomers, dimers, trimers, and oligomers. pediaa.comaskiitians.com |
| Monomer Consumption | Consumed rapidly at the beginning of the reaction. | Consumed slowly and steadily. |
| Example for P3HT Synthesis | Kumada Catalyst-Transfer Polymerization (KCTP). researchgate.net | Not typically used for controlled, high regioregularity P3HT. |
Regioregularity Control in Poly(hexylthiophene) Synthesis
Regioregularity refers to the specific orientation of monomer units within the polymer chain. For poly(3-hexylthiophene), the monomer units can couple in three ways: head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). High HT regioregularity is crucial because it leads to a more planar polymer backbone, which enhances π-π stacking between chains. This improved intermolecular ordering results in higher crystallinity and significantly improved charge carrier mobility, which is essential for electronic device performance. nist.gov HH couplings, in contrast, introduce steric twists or "kinks" in the polymer backbone, disrupting planarity and hindering charge transport. nist.gov
Significant advancements in controlling regioregularity came with the development of synthetic techniques like the Grignard Metathesis (GRIM) method. acs.org This method, which utilizes a nickel catalyst such as Ni(dppp)Cl₂, can produce P3HT with HT content greater than 95%. acs.orgnewcastle.edu.au The high degree of regioselectivity is attributed to a combination of steric and electronic factors during the polymerization. The mechanism involves the preferential formation of the more stable 2-bromo-3-alkyl-5-bromomagnesiothiophene intermediate over its less stable isomer. Subsequent steps in the catalytic cycle maintain this regiochemical preference, leading to the formation of a highly regioregular polymer. acs.org The ability to achieve high regioregularity is a key reason why KCTP and GRIM polymerizations are the preferred methods for synthesizing high-performance P3HT. researchgate.net
| Property | High Regioregularity (>95% HT) | Low Regioregularity |
|---|---|---|
| Chain Conformation | Planar backbone | Twisted backbone due to HH "kinks". nist.gov |
| Intermolecular Packing | Efficient π-π stacking, ordered lamellar structures. | Disrupted packing, more amorphous structure. |
| Crystallinity | Higher degree of crystallinity. nist.gov | Lower crystallinity. nist.gov |
| Electronic Properties | Higher charge carrier mobility. | Lower charge carrier mobility. |
| Optical Properties | Red-shifted absorption spectrum (indicative of longer conjugation). | Blue-shifted absorption spectrum. |
Strategies for Molecular Weight and Polydispersity Control
The molecular weight (MW) and polydispersity index (PDI) are critical parameters that influence the processability and performance of P3HT in devices. The PDI (defined as the ratio of weight-average molecular weight, Mw, to number-average molecular weight, Mn) is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, where polymer chains are of similar length.
The living, chain-growth nature of KCTP allows for excellent control over both MW and PDI. researchgate.net The primary strategy for controlling the number-average molecular weight (Mn) is to adjust the initial molar ratio of the monomer to the catalyst ([M]₀/[Cat]₀). nih.govresearchgate.net A higher monomer-to-catalyst ratio results in a higher molecular weight polymer, as each catalyst molecule initiates the growth of a longer polymer chain. This relationship allows for the predictable synthesis of P3HT with a targeted molecular weight. nih.govnih.gov
Furthermore, KCTP methods can yield polymers with very low PDI values, often below 1.2, which is indicative of a well-controlled, living polymerization. researchgate.netresearchgate.net Achieving this level of control requires careful management of reaction conditions. For example, the formation of the active Grignard monomer must be complete before polymerization begins to ensure uniform initiation. researchgate.net Incomplete monomer activation can lead to side reactions and a broadening of the molecular weight distribution. researchgate.net The choice of quenching agent at the end of the polymerization is also important, as some reagents can cause chain-chain coupling, which increases the PDI. researchgate.net Continuous-flow synthesis has also emerged as a powerful technique for precise MW control by enabling the accurate and consistent addition of the catalyst to the monomer solution. researchgate.netnih.gov
| Monomer/Catalyst Ratio ([M]₀/[Cat]₀) | Resulting Mn (g/mol) | Resulting PDI (Mw/Mn) | Reference |
|---|---|---|---|
| 71 | 12,100 | 1.15 | nih.gov |
| 125 | 20,500 | 1.11 | nih.gov |
| 250 | 32,300 | 1.11 | nih.gov |
| 500 | 41,800 | 1.18 | nih.gov |
| 1000 | 58,900 | 1.25 | nih.gov |
Advanced Functionalization and Derivatization of 4 Bromo 2 Hexylthiophene Based Systems
Synthesis of Oligothiophene and Bithiophene Derivatives
The synthesis of well-defined oligothiophene and bithiophene derivatives from 4-bromo-2-hexylthiophene and related precursors is a fundamental step in building complex molecular architectures for organic electronics. Cross-coupling reactions are the predominant methods for creating carbon-carbon bonds between thiophene (B33073) units.
A straightforward and efficient protocol for the synthesis of dihexyl-2,2′-bithiophenes has been developed utilizing 2-bromo-4-hexylthiophene (B1279078). researchgate.net This method involves the regioselective lithiation of 3-hexylthiophene (B156222) with n-BuLi followed by quenching with bromine at low temperatures (−78°C) to yield the 2-bromo-4-hexylthiophene precursor with high efficiency. researchgate.net This precursor can then be used in various coupling reactions to form head-to-tail (HT) and tail-to-tail (TT) linked dihexyl-2,2′-bithiophenes. researchgate.net
Stille and Suzuki coupling reactions are also widely employed for the synthesis of oligothiophenes. sigmaaldrich.comacs.org The Suzuki coupling, in particular, is advantageous for large-scale production due to the use of less-toxic reagents and simpler purification processes. sigmaaldrich.com This method involves the reaction of a thiophene boronic acid or ester with a bromo-thiophene derivative, such as this compound, in the presence of a palladium catalyst. sigmaaldrich.com For instance, a palladium-catalyzed Stille reaction can be used to cross-couple a 5-bromo-4-alkylthiophene-2-carboxylate ester with a thiophene organostannane to generate a 3-alkyl-2,2′-bithiophene-5-carboxylate ester. acs.org
Furthermore, the synthesis of more complex structures, such as A-D-A (acceptor-donor-acceptor) type small molecules, often utilizes bithiophene building blocks derived from hexylthiophene. For example, 4-(5′-Bromo-3′-hexyl[2,2′-bithiophen]-5-yl)-5-fluoro-7-(5-hexylthiophen-2-yl)-2,1,3-benzothiadiazole was synthesized from its non-brominated precursor by reaction with N-Bromosuccinimide (NBS) in THF, achieving a 90% yield. nih.gov
Table 1: Synthesis of Bithiophene Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Hexylthiophene | 1. n-BuLi, -78°C; 2. Br2, -78°C | 2-Bromo-4-hexylthiophene | >90 |
| 4-(3'-Hexyl[2,2'-bithiophen]-5-yl)-5-fluoro-7-(5-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | NBS, THF, rt, 22 h | 4-(5'-Bromo-3'-hexyl[2,2'-bithiophen]-5-yl)-5-fluoro-7-(5-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | 90 |
Molecular Engineering for Specific Material Properties
Molecular engineering of this compound-based systems is crucial for tailoring their properties for specific applications. By strategically incorporating different functional groups and extending the conjugation length, researchers can control the frontier molecular orbital (HOMO-LUMO) energy levels, absorption spectra, and solid-state packing of these materials.
The incorporation of electron-donating and electron-accepting units allows for the creation of donor-acceptor (D-A) materials with tunable band gaps. For instance, π-conjugated copolymers based on 2,1,3-benzothiadiazole (B189464) (an acceptor) and hexylthiophene (a donor) units have been synthesized via Stille cross-coupling. researchgate.net The photophysical and electrochemical properties of these copolymers are directly influenced by the incorporation of the thienopyrazine unit. researchgate.net Similarly, fused-thiophene-based small molecules for OPVs are designed as push-pull systems, comprising a donor core (like triphenylamine), a π-conjugated bridge (like dithieno[3,2-b:2′,3′-d]thiophene), and an acceptor end-group (like dicyanovinyl). mdpi.com Extending the π-conjugation of the bridge unit leads to a red-shift in the absorption spectrum. mdpi.com
The introduction of fluorine atoms onto the polythiophene backbone, a modification that can be achieved through post-polymerization functionalization of brominated P3HT, can lower both the HOMO and LUMO energy levels without significantly altering the crystal packing, which is advantageous for organic photovoltaic applications. acs.org
Incorporation into Block Copolymers and Co-polythiophenes
Incorporating this compound derivatives into block copolymers and co-polythiophenes is a powerful strategy to control the nanoscale morphology of active layers in organic electronic devices. These complex architectures combine the semiconducting properties of the polythiophene block with the physical properties of other polymer blocks, enabling self-assembly into well-defined nanostructures.
Poly(3-hexylthiophene) (P3HT)-based block copolymers can be synthesized through several routes, including "grafting-from," "grafting-onto," and sequential monomer addition. mdpi.com The "grafting-from" approach often involves modifying a hydroxy-terminated P3HT with an initiator for a different type of polymerization, such as atom transfer radical polymerization (ATRP). mdpi.com For example, di- or triblock copolymers have been synthesized by generating a P3HT macroinitiator which then polymerizes a second monomer. mdpi.com
The "grafting-onto" approach involves coupling two pre-synthesized polymer blocks. "Click" chemistry, specifically the copper(I)-catalyzed Huisgen [3+2] dipolar cycloaddition, is a highly efficient method for this purpose. researchgate.net This involves reacting a terminal azide-functionalized polymer (e.g., polystyrene) with an alkyne-functionalized P3HT. researchgate.net The required ω-ethynyl-P3HT can be synthesized by a modified Grignard metathesis (GRIM) polymerization using alkynyl Grignard derivatives. researchgate.net
Sequential monomer addition during a living polymerization is another direct method to create block copolymers. GRIM polymerization, which proceeds via a chain-growth mechanism, is well-suited for this, allowing for the synthesis of all-conjugated rod-rod block copolymers like poly(3-hexylthiophene)-b-poly(benzotriazole) (P3HT-b-PBTz). mdpi.com
Table 2: Synthesis Methods for P3HT-Based Block Copolymers
| Method | Description | Example Block Copolymer |
|---|---|---|
| Grafting-from (via ATRP) | A P3HT macroinitiator is used to polymerize a second monomer block. | P3HT-b-poly(n-butyl acrylate) |
| Grafting-onto (via "Click" Chemistry) | An azide-terminated polymer is coupled with an alkyne-terminated P3HT. | Polystyrene-b-P3HT |
End-Group Functionalization of Poly(hexylthiophene) Chains
The functionalization of the chain ends of poly(3-hexylthiophene) (P3HT) offers a precise method to influence the polymer's interactions with other materials, control its self-assembly, and facilitate the synthesis of more complex structures like block copolymers.
A highly effective method for controlling the end-groups of P3HT is through in-situ functionalization during Grignard Metathesis (GRIM) polymerization. cmu.edu The polymerization of 2,5-dibromo-3-hexylthiophene (B54134) typically yields a polymer with hydrogen and bromine end-groups. cmu.edu By adding a specific Grignard reagent (RMgX) to the reaction mixture after the polymerization is nearly complete, the bromine-terminated chain end can be effectively capped with the 'R' group. cmu.edu This one-pot method allows for the introduction of a wide variety of functional groups. cmu.edu
The choice of the quenching Grignard reagent can determine whether the polymer is mono-capped or di-capped. It has been observed that Grignard reagents containing double or triple bonds tend to produce mono-capped polymers, while others result in di-capped polymers. cmu.edu This technique has been used to introduce functionalities that are critical for the synthesis of conducting block copolymers. cmu.edu
Post-polymerization modification is another powerful strategy. For example, commercially available P3HT can be brominated at the 4-position, followed by a lithium-bromine exchange and quenching with a suitable electrophile. berkeley.edu This allows for the introduction of ketones, secondary alcohols, trimethylsilyl (B98337) (TMS) groups, fluorine, or azide (B81097) functionalities along the polymer backbone. berkeley.edu The resulting azide-modified P3HT can then undergo "click" chemistry, further expanding the possibilities for complex functionalization. berkeley.edu End-group functionalization with moieties like cyanoacrylic acid has been used to anchor P3HT onto nanocrystalline TiO2 films for photovoltaic applications, significantly improving device efficiency. nih.gov
Table 3: End-Group Functionalization of P3HT via GRIM Polymerization
| Quenching Grignard Reagent (RMgX) | Resulting End Group (-R) | Capping |
|---|---|---|
| Allylmagnesium bromide | -CH2CH=CH2 | Mono-capped |
| Ethynylmagnesium bromide | -C≡CH | Mono-capped |
| Vinylmagnesium bromide | -CH=CH2 | Mono-capped |
| Butylmagnesium chloride | -C4H9 | Di-capped |
| Benzylmagnesium chloride | -CH2Ph | Di-capped |
Spectroscopic and Structural Characterization of 4 Bromo 2 Hexylthiophene and Derived Polythiophenes
Macromolecular Characterization of Polymers
GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution of the synthesized polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. The analysis provides several key parameters:
Number-Average Molecular Weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (M_w): An average that gives more weight to heavier polymer chains.
Polydispersity Index (PDI): The ratio of M_w / M_n, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, which is often a hallmark of a controlled or "living" polymerization process. For polythiophenes synthesized via methods like GRIM (Grignard Metathesis) polymerization, PDI values are often in the range of 1.3–1.5. nih.gov
The molecular weight of the polymer is a critical parameter as it significantly influences the material's physical, optical, and electrical properties. GPC analysis confirms the success of the polymerization reaction and provides essential data for correlating polymer structure with performance.
Structural Elucidation and Morphological Analysis
The arrangement of polymer chains in the solid state, or morphology, is critical to the performance of polythiophene-based materials. Techniques like X-ray Diffraction (XRD) are used to investigate this.
Poly(3-alkylthiophene)s are semi-crystalline polymers. Their morphology is characterized by crystalline domains, where the polymer backbones are planar and stack in an ordered lamellar structure, interspersed with amorphous regions. compoundchem.com
Crystallinity: XRD patterns of poly(3-alkylthiophene) films typically show a strong diffraction peak at a low angle (2θ ≈ 5.4°), which corresponds to the (100) reflection from the lamellar stacking of the polymer chains, separated by the interdigitated alkyl side chains. compoundchem.comrsc.org The presence and sharpness of this peak are indicative of the degree of crystallinity.
Morphological Impact of Bromination: Introducing bromine atoms onto the polymer backbone can affect the material's ability to crystallize. Studies on brominated P3HT have shown that as the degree of bromination increases, the crystallinity can decrease, and at very high levels of bromination, the characteristic XRD peak may disappear entirely. compoundchem.com This indicates a transition to a more amorphous morphology, which can have significant consequences for properties like charge carrier mobility.
X-ray Diffraction (XRD) for Crystallinity and Stacking
X-ray diffraction (XRD) is a primary technique for investigating the crystalline nature of polymers. In polythiophenes, XRD patterns provide valuable information about the arrangement of polymer chains, including the lamellar stacking of backbones and the π-π stacking distance between adjacent chains. For instance, in the well-studied poly(3-hexylthiophene) (P3HT), a related isomer, XRD analysis reveals characteristic peaks that correspond to these ordered structures. nih.govuobasrah.edu.iq The degree of crystallinity, calculated from XRD data, is a critical parameter that affects charge carrier mobility. researchgate.net
Scanning Electron Microscopy (SEM)
Scanning electron microscopy (SEM) is employed to visualize the surface morphology of polymer films. This technique provides high-resolution images that can reveal details about the film's texture, domain sizes, and the presence of any ordered structures on the micro- or nanoscale. For electroactive polymers, the surface morphology can impact device performance by influencing the interface with other materials.
Investigation of Self-Assembly Behaviors and Microphase Separation
The self-assembly of block copolymers containing polythiophene segments is a key area of research for creating well-defined nanostructures for applications in organic electronics. mdpi.com Microphase separation in these block copolymers, driven by the immiscibility of the constituent blocks, can lead to the formation of ordered morphologies such as lamellae, cylinders, or spheres. mdpi.comresearchgate.net The interplay between the crystallization of the polythiophene block and the microphase separation of the copolymer dictates the final morphology. escholarship.org
While the self-assembly of P3HT-containing block copolymers has been extensively studied, acs.orgnih.govrsc.org specific research detailing the self-assembly and microphase separation of block copolymers derived from 4-bromo-2-hexylthiophene is limited. The introduction of a bromine atom could alter the solubility parameters and intermolecular interactions, thus influencing the thermodynamics of microphase separation and the resulting domain sizes and structures.
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the operational range and processing conditions for polymeric materials. Thermogravimetric analysis and differential scanning calorimetry provide essential data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a polymer and to identify the temperatures at which degradation occurs. The decomposition profile can provide insights into the degradation mechanism of the polymer.
Detailed TGA data for poly(this compound) could not be located in the existing literature. For comparison, poly(3-hexylthiophene) is known to have good thermal stability. The presence of a carbon-bromine bond in poly(this compound) might influence its thermal degradation pathway and onset temperature compared to non-brominated polythiophenes.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.goviaea.org For semi-crystalline polymers like polythiophenes, DSC can identify the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net These parameters are crucial for understanding the processing window and the physical state of the polymer at different temperatures. DSC studies on P3HT have revealed complex melting and crystallization behaviors. bohrium.com
Specific DSC thermograms for poly(this compound) are not widely reported. It is expected that the position of the hexyl and bromo substituents would affect the flexibility of the polymer backbone and the efficiency of chain packing, which in turn would influence the glass transition and melting temperatures.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques are vital for characterizing the redox properties of conjugated polymers. Cyclic voltammetry (CV) is a powerful and commonly used method to determine the oxidation and reduction potentials of a material. researchgate.netresearchgate.net From these potentials, important electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are critical for the design and optimization of organic electronic devices. The electrochemical behavior of polythiophenes can be influenced by the nature and position of substituents on the thiophene (B33073) ring. acs.orgmdpi.com
A comprehensive search for cyclic voltammetry data specifically for the monomer this compound or its corresponding polymer was not fruitful. However, studies on similar functionalized thiophenes indicate that the introduction of a bromine atom, which is an electron-withdrawing group, would likely influence the oxidation potential of the resulting polymer. researchgate.net This would, in turn, affect its HOMO and LUMO energy levels, which are key determinants of its suitability for various electronic applications. The stability and reversibility of the redox processes, also assessed by CV, are important indicators of the material's potential for use in applications such as electrochromic devices or sensors. nih.govias.ac.in
Computational and Theoretical Investigations of 4 Bromo 2 Hexylthiophene Systems
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-bromo-2-hexylthiophene, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G, would be employed to determine its optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
These calculations would reveal the precise three-dimensional arrangement of the thiophene (B33073) ring, the hexyl chain, and the bromine atom. Understanding the molecular geometry is the first step in predicting the compound's physical and chemical properties, including how it might pack in a solid-state material, which is crucial for applications in organic electronics. Beyond geometry, DFT is also used to calculate various electronic properties, such as the distribution of electron density and the molecular orbital energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are critical in determining a molecule's electronic and optical properties, as well as its chemical reactivity.
The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy level is related to the ionization potential. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy level is related to the electron affinity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO distribution would indicate the most likely sites for receiving an electron. The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of the molecule and is a crucial factor in the design of organic semiconductors.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not from a specific published study on this exact molecule.)
| Parameter | Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 3.85 |
Molecular Electrostatic Potential (MESP) Analysis
A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the electron density and provides a guide to the electrophilic and nucleophilic sites of a molecule. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MESP would likely show a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the thiophene ring. Conversely, positive potential might be observed around the hydrogen atoms and potentially a region of neutral or slightly positive potential (a "sigma-hole") on the bromine atom, which could be significant for halogen bonding interactions.
Reactivity Descriptors (Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity)
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's stability and reactivity.
Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.
Nucleophilicity (N): A measure of a molecule's ability to donate electrons. Various scales exist, but it is related to the HOMO energy.
These descriptors are valuable for predicting how this compound would behave in chemical reactions, for instance, in polymerization reactions or in its interactions with other molecules in a device.
Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and derived from the hypothetical FMO data in Table 1.)
| Descriptor | Value (eV) |
| Ionization Energy (I) | 5.80 |
| Electron Affinity (A) | 1.95 |
| Chemical Hardness (η) | 1.925 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or its participation in cross-coupling reactions to form conjugated polymers, computational chemistry can be used to map out the entire reaction pathway.
This involves identifying the structures of reactants, intermediates, and products, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including the activation energies for each step. Such studies can help in understanding the regioselectivity of reactions and in optimizing reaction conditions to improve yields and selectivities.
Electronic and Optoelectronic Properties of 4 Bromo 2 Hexylthiophene Based Conjugated Systems
Electronic Structure and Band Gap Engineering in Polythiophenes
The incorporation of 4-bromo-2-hexylthiophene into polythiophene chains significantly influences their electronic structure and provides a pathway for band gap engineering. The electronic properties of conjugated polymers are largely determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels, the band gap, dictates the polymer's absorption and emission characteristics.
In polythiophenes, the HOMO and LUMO levels can be tuned by modifying the chemical structure of the monomer units. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density along the polymer backbone, thereby changing the energy levels. The bromine atom in this compound acts as a mild electron-withdrawing group, which can lead to a lowering of the HOMO level. This can be advantageous in applications such as organic photovoltaics (OPVs) by improving the open-circuit voltage of the device.
Furthermore, backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes has been shown to increase the polymer's ionization potential without a significant change in the optical band gap. acs.org This suggests that strategic placement of halogen atoms can be a powerful tool for tuning the electronic properties of these materials. The steric hindrance introduced by the bromine atom can also affect the planarity of the polymer backbone, which in turn influences the extent of π-electron delocalization and, consequently, the band gap.
Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure of these polymers. For example, calculations on oligomers can predict how the HOMO and LUMO levels will change with increasing chain length and substitution patterns. These computational studies, combined with experimental data, are crucial for designing new materials with tailored electronic properties for specific optoelectronic applications.
Charge Transport Mechanisms in Semiconducting Polymers
Charge transport in semiconducting polymers, including those based on this compound, is a complex process that is highly dependent on the material's molecular structure, morphology, and the degree of order. atomfair.comresearchgate.net Unlike crystalline inorganic semiconductors, conjugated polymers are often semicrystalline or amorphous, which leads to different charge transport mechanisms. atomfair.com The two primary mechanisms are band-like transport and hopping transport. atomfair.com
Band-like transport is more prevalent in highly ordered, crystalline regions of the polymer where the π-orbitals of adjacent molecules overlap significantly, forming delocalized electronic bands. atomfair.com In this regime, charge carriers can move relatively freely, leading to higher charge carrier mobilities. atomfair.com Conversely, hopping transport dominates in disordered or amorphous regions. atomfair.com Here, charge carriers are localized on individual polymer chains or segments and move by "hopping" between these localized states, a process that is often thermally activated. atomfair.com
Interchain Hopping Conduction
For efficient interchain hopping to occur, the π-orbitals of the interacting chains must have significant overlap. This is facilitated by close packing of the polymer backbones, often in a π-stacked arrangement. The energy barrier for hopping is also a key factor, which is influenced by the energetic disorder within the material.
In semicrystalline polymers like poly(3-hexylthiophene) (P3HT), charge transport is often anisotropic. The mobility along the polymer backbone (intrachain) is generally much higher than the mobility between chains (interchain). nih.gov However, since a single polymer chain does not typically span the entire distance between electrodes in a device, interchain hopping becomes a necessary and often rate-limiting step. Theoretical studies have shown that in ordered regions of P3HT, the hole mobility along the intrachain route can be significantly larger than that along the π-π interchain route. nih.gov
Influence of Molecular Structure and Ordering on Charge Mobility
The regioregularity of the polymer is another critical factor. A high degree of regioregularity, where the side chains are all positioned in a regular head-to-tail arrangement, promotes a more planar backbone conformation. This planarity enhances π-orbital overlap along the chain and facilitates the formation of well-ordered, crystalline domains, which are beneficial for charge transport. nih.gov
The orientation of the polymer chains with respect to the substrate is also important. usm.edu In many device architectures, such as field-effect transistors, charge transport occurs primarily in the plane of the thin film. Therefore, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often desirable for achieving high in-plane mobility. researchgate.net Conversely, a "face-on" orientation can be advantageous for vertical charge transport, which is relevant for devices like organic solar cells and light-emitting diodes. researchgate.net Recent studies have shown that a mixed face-on/edge-on orientation can lead to the formation of 3D charge transport pathways, resulting in enhanced carrier mobilities. usm.eduosti.gov
Molecular Self-Organization and π-π Stacking Effects on Charge Transport
The ability of conjugated polymers to self-organize into ordered structures is a key determinant of their charge transport properties. This self-organization is driven by non-covalent interactions, with π-π stacking between the aromatic backbones being one of the most important.
In solution, conjugated polymers like P3HT can form aggregates, especially at lower temperatures or in poor solvents. nih.gov These aggregates often exhibit spectroscopic features similar to those observed in solid thin films, suggesting the formation of ordered, π-stacked structures. nih.gov When these solutions are cast into thin films, the polymer chains can assemble into lamellar structures, with the aromatic backbones forming π-stacked planes separated by the insulating alkyl side chains.
The distance between the π-stacked chains, known as the π-π stacking distance, is a critical parameter for charge transport. A smaller π-π stacking distance generally leads to stronger electronic coupling and higher charge mobility. This distance can be influenced by factors such as the size of the side chains and the processing conditions used to fabricate the thin film.
Influence of Conjugation Length and Regioregularity on Optoelectronic Properties
The optoelectronic properties of conjugated polymers are intimately linked to the effective conjugation length, which is the average length over which the π-electrons are delocalized along the polymer backbone. A longer effective conjugation length generally leads to a red-shift in the absorption and emission spectra, corresponding to a smaller energy gap between the HOMO and LUMO levels.
Regioregularity has a significant impact on the effective conjugation length. In highly regioregular poly(3-alkylthiophenes), the planar backbone conformation allows for extensive π-electron delocalization, resulting in a longer effective conjugation length. nih.gov In contrast, regiorandom polymers have more twists and defects in their backbones, which interrupt the conjugation and lead to a shorter effective conjugation length and a blue-shifted absorption spectrum. The crystallinity of poly(3-hexylthiophene) has been shown to increase with higher regioregularity. acs.org
The molecular weight of the polymer also plays a role. Higher molecular weight polymers generally have longer chains, which can lead to a longer effective conjugation length. However, the relationship is not always straightforward, as longer chains can also be more prone to forming entanglements and disordered regions. Studies on P3HT have shown that increasing the molecular weight can lead to a significant increase in charge carrier mobility. ntu.edu.tw
The table below summarizes the typical effects of increasing conjugation length and regioregularity on the optoelectronic properties of polythiophenes.
| Property | Effect of Increasing Conjugation Length | Effect of Increasing Regioregularity |
| Absorption Maximum (λmax) | Red-shift (to longer wavelengths) | Red-shift |
| Band Gap (Eg) | Decreases | Decreases |
| Fluorescence Maximum (λem) | Red-shift | Red-shift |
| Charge Carrier Mobility | Generally increases | Generally increases |
| Crystallinity | Can increase | Increases |
Optical Absorption and Fluorescence Characteristics
The optical properties of conjugated systems based on this compound are characterized by their UV-visible absorption and fluorescence (photoluminescence) spectra. These spectra provide valuable information about the electronic transitions within the material.
The absorption spectrum of a conjugated polymer is dominated by the π-π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO. nih.gov The position of the absorption maximum (λmax) is a direct measure of the band gap. In the solid state, the absorption spectra of semicrystalline polymers like P3HT are often red-shifted and broadened compared to their spectra in solution. nih.gov This is due to intermolecular interactions and the formation of ordered aggregates in the solid film. nih.gov
The fluorescence spectrum arises from the radiative decay of an exciton (B1674681) (a bound electron-hole pair) from the LUMO back to the HOMO. The fluorescence emission is typically observed at a longer wavelength (lower energy) than the absorption, with the difference in energy known as the Stokes shift. The Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state.
The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is an important parameter for applications such as organic light-emitting diodes (OLEDs). In many conjugated polymers, the fluorescence quantum yield is lower in the solid state than in solution. This is often attributed to non-radiative decay pathways that become more efficient in the solid state, such as exciton dissociation and energy transfer to quenching sites. nih.gov
Emerging Applications in Organic Electronics and Advanced Materials Science
Organic Photovoltaic Cells (OPVs)
4-Bromo-2-hexylthiophene is instrumental in the synthesis of donor-acceptor copolymers for the active layer of organic photovoltaic cells. The resulting polymers, most notably poly(3-hexylthiophene), are widely studied as electron donor materials in bulk heterojunction (BHJ) solar cells, often blended with fullerene derivatives like PCBM which act as the electron acceptor. nih.govnih.gov
The performance of these OPVs is significantly influenced by the properties of the polymer, which are dictated by the polymerization process of monomers like this compound. Factors such as molecular weight, regioregularity, and crystallinity of the P3HT play a crucial role in determining device efficiency. nih.govresearchgate.net High regioregularity, for instance, leads to better-ordered polymer chains, which enhances charge transport and optical absorption, thereby improving the power conversion efficiency (PCE) of the solar cell. nih.govrsc.org
Below is a table summarizing the performance of OPVs utilizing P3HT synthesized from thiophene (B33073) precursors.
| Device Configuration | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |
| Bulk Heterojunction | P3HT | PCBM | 3.6% (annealed) | nih.gov |
| Bulk Heterojunction | TTT-co-P3HT | PC71BM | 0.14% | mdpi.com |
| Hybrid Solar Cell | P3HT | TiO2 | 1.28% (with LiI doping) | scienceopen.com |
Organic Light-Emitting Diodes (OLEDs)
While this compound is not typically a primary component of the emissive layer in OLEDs, the polymers derived from it, such as P3HT, have been explored for their role in these devices. nih.govnih.gov Conjugated polymers are essential in the fabrication of OLEDs, which consist of an emissive layer of an organic compound situated between two electrodes. st-andrews.ac.uk The versatility of organic materials allows for the creation of flexible and large-area OLEDs for displays and lighting applications. st-andrews.ac.uk
Polythiophenes like P3HT can be incorporated into OLED structures, often as a hole-transporting layer due to their suitable highest occupied molecular orbital (HOMO) energy levels and good hole mobility. Efficient charge injection and transport are critical for balancing the electron and hole currents within the device, which in turn leads to higher electroluminescence efficiency. The synthesis of well-defined P3HT from monomers such as this compound is therefore important for optimizing the performance of these layers. nih.gov
The development of advanced OLED architectures, including those based on thermally activated delayed fluorescence (TADF), continues to drive the need for novel organic materials with tailored electronic properties, a field where derivatives of this compound can contribute. st-andrews.ac.uk
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a key application for polymers derived from this compound. nih.govnih.gov OFETs are foundational components of flexible circuits, sensors, and displays, offering advantages such as low-cost fabrication and compatibility with plastic substrates. nih.govcnr.it Poly(3-hexylthiophene) is one of the most extensively studied polymeric semiconductors for the active channel material in OFETs. cnr.itresearchgate.net
The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, the on/off current ratio, and the threshold voltage. nih.gov The structural order of the P3HT film, which is influenced by the regioregularity of the polymer synthesized from its brominated monomer, directly impacts the charge transport and, consequently, the field-effect mobility. rsc.org Highly regioregular P3HT facilitates the formation of crystalline domains that provide efficient pathways for charge carriers to move through the transistor channel. rsc.orgjics.org.br
Researchers have investigated various device architectures and fabrication techniques to optimize the performance of P3HT-based OFETs. The interface between the organic semiconductor and the dielectric layer is critical for charge transport, and modifications to this interface can significantly enhance device performance. mdpi.com
The table below presents typical performance metrics for OFETs based on P3HT.
| Device Configuration | Semiconductor | Dielectric | Field-Effect Mobility (µ) | On/Off Ratio | Reference |
| Top-Gate, Bottom-Contact | P3HT | cross-linked polyvinyl alcohol | Good charge mobility | High | jics.org.br |
| Bottom-Gate, Bottom-Contact | P3HT | SiO2 | 0.12 cm²/Vs | 10³ | |
| Bottom-Gate, Bottom-Contact (with GO) | P3HT | SiO2 with Graphene Oxide | 7.3 x 10⁻³ cm²/Vs | - | mdpi.com |
Development of Conductive Polymers for Flexible Electronics
The synthesis of conductive polymers from monomers like this compound is fundamental to the advancement of flexible electronics. researchgate.netfrontiersin.org These materials combine the electrical properties of semiconductors with the mechanical properties of plastics, enabling the creation of devices that can be bent, stretched, and conformed to various shapes. researchgate.net
Poly(3-hexylthiophene) and its derivatives are soluble in common organic solvents, allowing for their deposition using solution-based techniques such as spin coating and inkjet printing, which are scalable and cost-effective for large-area fabrication. researchgate.netmdpi.com The ability to process these materials at low temperatures makes them compatible with flexible plastic substrates. nih.gov
The conductivity of these polymers can be tuned through doping, where chemical agents are introduced to increase the number of charge carriers. mdpi.comnih.gov For instance, the electrical conductivity of P3HT can be significantly enhanced through oxidative doping, making it suitable for applications requiring higher current-carrying capacity. mdpi.comresearchgate.net Research has shown that the solid-state order of the polymer, controlled by factors like regioregularity, has a strong influence on the achievable conductivity upon doping. nih.gov
The development of intrinsically stretchable conductive polymers is another active area of research, where thiophene-based structures are modified to improve their mechanical resilience without sacrificing electrical performance, paving the way for next-generation wearable and implantable electronic devices. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-2-hexylthiophene, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 2-hexylthiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane), temperature (0–25°C), and stoichiometric ratios to minimize di-bromination byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| NBS | DCM | 0°C → RT | 60–75% |
| Br₂ | CCl₄ | Reflux | 40–55% |
Q. How is this compound characterized using spectroscopic techniques, and what key spectral signatures indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : The hexyl chain appears as a triplet at δ 0.8–1.0 ppm (terminal CH₃) and a multiplet at δ 1.2–1.5 ppm (methylene groups). The thiophene ring protons resonate as distinct signals: the β-proton adjacent to bromine at δ 6.8–7.0 ppm (doublet, J = 3.5 Hz) and the α-proton at δ 7.2–7.4 ppm (doublet of doublets) .
- Mass Spectrometry : A molecular ion peak at m/z 247.20 (M⁺) confirms the molecular formula C₁₀H₁₅BrS. Fragmentation patterns include loss of Br (Δ m/z = 79/81) and hexyl chain cleavage .
Q. What purification techniques are most effective for this compound, especially when scaling up from milligram to gram quantities?
- Methodological Answer : For small-scale purification, column chromatography with silica gel and a hexane/ethyl acetate (9:1) eluent is effective. For larger scales, fractional distillation under reduced pressure (boiling point ~180–190°C at 0.1 mmHg) or recrystallization from ethanol/water mixtures improves yield while maintaining purity >95% .
Advanced Research Questions
Q. In cross-coupling reactions, how does the bromine substituent in this compound influence reactivity, and what methodologies mitigate side reactions?
- Methodological Answer : The bromine atom at the 4-position facilitates Suzuki-Miyaura or Stille couplings for polymer backbone functionalization. Key challenges include homocoupling (e.g., Glaser-Hay coupling) and catalyst poisoning. Strategies:
- Use Pd(PPh₃)₄ or Pd₂(dba)₃ with tri-o-tolylphosphine to enhance catalyst stability.
- Maintain inert conditions (N₂/Ar atmosphere) and stoichiometric control of boronic acid/ester partners (1.1–1.3 equivalents) .
Q. What challenges arise in analyzing charge transfer dynamics in this compound-containing polymers, and how can transient absorption spectroscopy address these?
- Methodological Answer : Charge transfer in polymer-C₆₀ composites (e.g., for organic photovoltaics) is often obscured by overlapping absorption bands. Transient absorption spectroscopy (TAS) with femtosecond resolution can isolate exciton dissociation and electron transfer to C₆₀, revealing time constants <1 ps. Data interpretation requires global fitting to distinguish polaron formation from recombination .
Q. How do structural modifications at the 4-bromo position affect the electronic properties of poly(3-hexylthiophene) derivatives, and what computational methods predict these changes?
- Methodological Answer : Bromine’s electron-withdrawing nature lowers the HOMO level (~0.3 eV vs. non-brominated analogs), enhancing oxidative stability. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model orbital energies and charge density distributions. Experimental validation via cyclic voltammetry (Eₐₙₒdₑ ~0.8 V vs. Ag/Ag⁺) aligns with computational predictions .
Q. When synthesizing block copolymers with this compound segments, how can researchers control molecular weight distribution and prevent undesired chain termination?
- Methodological Answer : Controlled polymerization techniques like Grignard Metathesis (GRIM) or Kumada coupling regulate chain length. Key steps:
- Use Ni(dppp)Cl₂ catalyst for regioselective α-α′ coupling.
- Monitor molecular weight via Gel Permeation Chromatography (GPC) with THF eluent.
- Quench reactions with methanol to terminate growth and preserve polydispersity (Đ < 1.3) .
Data Contradictions and Resolution
- Discrepancy in Bromination Yields : Some protocols report lower yields (~40%) with Br₂/CCl₄ vs. NBS/DCM (~75%). This arises from Br₂’s higher reactivity, leading to over-bromination. Resolution: Opt for NBS in polar aprotic solvents under kinetic control .
- Spectral Overlaps in Characterization : Thiophene ring protons in ¹H NMR may overlap with aromatic impurities. Resolution: Use 2D-COSY or HSQC to resolve coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
